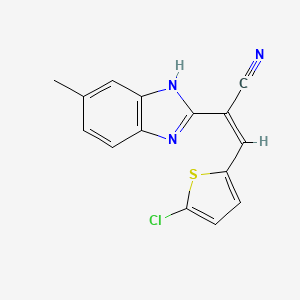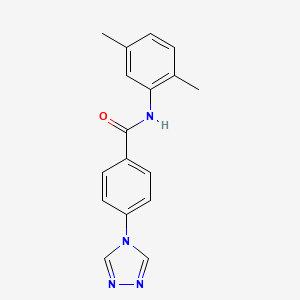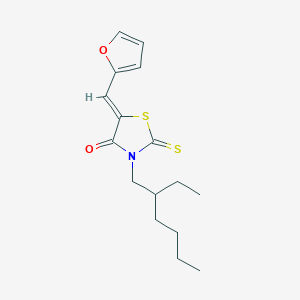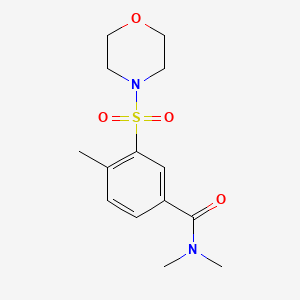
3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the benzimidazole family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that the compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Another proposed mechanism is that the compound induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal strains by disrupting cell wall synthesis and membrane integrity.
实验室实验的优点和局限性
One of the main advantages of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile for lab experiments is its potent activity against cancer cells and infectious agents. This makes it a valuable tool for studying the mechanisms of cancer and infectious diseases. However, one limitation is that the compound may have off-target effects on other cellular processes, which can complicate data interpretation.
未来方向
There are several future directions for research on 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further explore its mechanism of action and identify its molecular targets. This can provide insight into the cellular processes that are affected by the compound and help to optimize its use in medicine and biotechnology.
Another direction is to investigate the potential of this compound as a lead compound for drug development. The compound has shown promising activity against cancer cells and infectious agents, and further optimization may lead to the development of new therapeutics.
Finally, future research can explore the potential of this compound as a tool for studying cellular processes. The compound's potent activity against cancer cells and infectious agents can be used to investigate the mechanisms of cancer and infectious diseases and identify new targets for drug development.
合成方法
The synthesis of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-1H-benzimidazole-2-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acrylonitrile to obtain the final compound. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
科学研究应用
3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been the subject of several scientific studies due to its potential applications in medicine and biotechnology. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been in the field of infectious diseases. Studies have shown that this compound has antimicrobial activity against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of the malaria parasite Plasmodium falciparum.
属性
IUPAC Name |
(Z)-3-(5-chlorothiophen-2-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3S/c1-9-2-4-12-13(6-9)19-15(18-12)10(8-17)7-11-3-5-14(16)20-11/h2-7H,1H3,(H,18,19)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVZFSKFVNZLRQ-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5418443.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)

![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)